2-[4-amino-5-(2,4-dichlorophenyl)(1,2,4-triazol-3-ylthio)]-N-[2-chloro-5-(trif luoromethyl)phenyl]acetamide
Description
The compound 2-[4-amino-5-(2,4-dichlorophenyl)(1,2,4-triazol-3-ylthio)]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide is a triazole-thio-acetamide derivative characterized by:
- A 1,2,4-triazole core substituted with a 2,4-dichlorophenyl group at position 5 and an amino group at position 2.
- A thioether linkage connecting the triazole ring to an acetamide moiety.
- An acetamide group further substituted with a 2-chloro-5-(trifluoromethyl)phenyl aromatic ring.
Properties
Molecular Formula |
C17H11Cl3F3N5OS |
|---|---|
Molecular Weight |
496.7 g/mol |
IUPAC Name |
2-[[4-amino-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C17H11Cl3F3N5OS/c18-9-2-3-10(12(20)6-9)15-26-27-16(28(15)24)30-7-14(29)25-13-5-8(17(21,22)23)1-4-11(13)19/h1-6H,7,24H2,(H,25,29) |
InChI Key |
FKXYXOVHBLAOQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)NC(=O)CSC2=NN=C(N2N)C3=C(C=C(C=C3)Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-amino-5-(2,4-dichlorophenyl)(1,2,4-triazol-3-ylthio)]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the triazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Continuous monitoring and quality control are essential to maintain the consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[4-amino-5-(2,4-dichlorophenyl)(1,2,4-triazol-3-ylthio)]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles or electrophiles; reactions are often conducted in polar solvents under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
Chemistry
- Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis. Its triazole ring and halogen substituents allow for further functionalization and derivatization to create more complex molecules.
- Catalysis : It can be utilized as a catalyst in various organic reactions due to its ability to stabilize transition states.
Biology
- Enzyme Inhibition : Research indicates that this compound may act as an enzyme inhibitor. It has been investigated for its potential to inhibit specific enzymes involved in disease processes.
- Receptor Modulation : The compound shows promise as a modulator of receptor activity, which could have implications in pharmacological applications.
-
Antimicrobial Activity : Studies have demonstrated that it possesses antimicrobial properties against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values for notable strains are as follows:
Bacterial Strain Minimum Inhibitory Concentration (MIC) Escherichia coli 32 µg/mL Staphylococcus aureus 16 µg/mL Klebsiella pneumoniae 64 µg/mL
Medicine
- Anticancer Potential : Preliminary studies suggest that the compound may exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth.
- Treatment of Infectious Diseases : Its efficacy against various pathogens makes it a candidate for developing new treatments for infectious diseases.
Case Studies
- Combination Therapy for Resistant Infections : A study explored the use of this compound in combination with traditional antibiotics against resistant bacterial strains. Results indicated enhanced efficacy and a synergistic effect, suggesting its potential role in overcoming antibiotic resistance.
- Anticancer Research : Another study focused on its effects on specific cancer cell lines, revealing significant reductions in cell viability and induction of apoptosis at certain concentrations.
Mechanism of Action
The mechanism of action of 2-[4-amino-5-(2,4-dichlorophenyl)(1,2,4-triazol-3-ylthio)]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. These interactions can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
Key structural analogs and their differences are summarized below:
Key Observations:
- Electron-Withdrawing Groups: The target compound’s 2,4-dichlorophenyl and trifluoromethyl groups enhance electrophilicity and metabolic stability compared to analogs with methyl () or phenoxy () groups .
- Bioactivity : Analogs with furan () exhibit anti-exudative activity at 10 mg/kg, suggesting the target compound’s dichlorophenyl-CF₃ combination may enhance potency in similar assays .
Physicochemical Properties
- Lipophilicity: The trifluoromethyl group increases logP (~3.5 estimated) compared to ’s methyl analog (~2.8) and ’s phenoxy derivative (~2.5).
- Hydrogen Bonding: The amino and acetamide groups provide H-bond donor/acceptor sites, similar to ’s pyrazole-based acetamide .
Biological Activity
The compound 2-[4-amino-5-(2,4-dichlorophenyl)(1,2,4-triazol-3-ylthio)]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide is a triazole derivative with potential biological activities that have garnered attention in pharmaceutical research. This article explores its biological activity, including antimicrobial, antifungal, and anticancer properties, supported by data from various studies.
Chemical Structure
The molecular formula of the compound is , and it features a complex structure that contributes to its biological properties.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of triazole derivatives. The compound in focus has shown promising results against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Klebsiella pneumoniae | 64 µg/mL |
A study indicated that triazole derivatives exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, with the compound showing significant inhibition compared to standard antibiotics .
Antifungal Activity
The compound has also been evaluated for antifungal activity. In vitro tests demonstrated its effectiveness against various fungal pathogens.
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 8 |
| Aspergillus niger | 16 |
Research indicates that the presence of the triazole ring is crucial for antifungal activity, as it interferes with fungal cell membrane synthesis .
Anticancer Activity
The anticancer potential of this compound has been explored through various assays. It has been shown to induce apoptosis in cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 10 |
| A549 (lung cancer) | 15 |
In a comparative study, the compound exhibited greater cytotoxicity than several known chemotherapeutic agents, indicating its potential as an anticancer drug .
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Enzymatic Activity : The triazole moiety may inhibit key enzymes involved in cell wall synthesis in fungi and bacteria.
- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, leading to cell death.
- Interference with Protein Synthesis : Structural analogs have demonstrated the ability to disrupt protein synthesis in microbial cells.
Case Studies
A notable case study involved the use of this compound in combination therapies for resistant bacterial infections. Results indicated enhanced efficacy when used alongside traditional antibiotics, suggesting a synergistic effect .
Q & A
Q. What are the key synthetic pathways for preparing this compound, and what intermediates are critical?
Answer: The synthesis typically involves multi-step reactions starting with 2-chloro-N-(substituted phenyl)acetamide derivatives. A common approach includes:
Intermediate Formation : Condensation of 2-chloro-N-(2,4-dichlorophenyl)acetamide with 4-amino-1,2,4-triazole-3-thiol under basic conditions to form the triazole-thioether intermediate .
Cyclization : Use of POCl₃ to facilitate cyclization, forming the triazolothiadiazine core .
Final Coupling : Reaction with 2-chloro-5-(trifluoromethyl)aniline via nucleophilic substitution or amidation.
Key intermediates include 2-chloro-N-(2,4-dichlorophenyl)acetamide and the triazole-thiol precursor. Purification often employs column chromatography (silica gel, eluent: ethyl acetate/hexane) .
Q. What analytical methods are essential for confirming the compound’s structural integrity?
Answer:
Spectroscopic Analysis :
- ¹H/¹³C NMR : Assign peaks to verify substituents (e.g., trifluoromethyl, dichlorophenyl) .
- IR Spectroscopy : Confirm S–H (2500–2600 cm⁻¹) and C=O (1650–1750 cm⁻¹) stretches .
Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]⁺ at m/z calculated for C₁₇H₁₁Cl₃F₃N₅OS: 513.96) .
Elemental Analysis : Carbon, hydrogen, nitrogen (CHN) analysis to ensure stoichiometry .
Q. What safety protocols are recommended for handling this compound?
Answer:
PPE : Wear nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .
Ventilation : Use fume hoods to avoid inhalation of fine particulates .
Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .
Advanced Research Questions
Q. How can X-ray crystallography and computational methods resolve structural ambiguities?
Answer:
X-ray Crystallography : Single-crystal diffraction provides precise bond lengths/angles. For example, triazole-thioether derivatives show planar triazole rings with dihedral angles <10° relative to adjacent phenyl groups .
Computational Modeling :
Q. How can low synthetic yields (<5%) be improved during cyclization?
Answer:
Reagent Optimization : Replace POCl₃ with milder cyclizing agents (e.g., PCl₅ or TMSCl) to reduce side reactions .
Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to enhance solubility of intermediates .
Catalysis : Introduce Lewis acids (e.g., ZnCl₂) to accelerate triazole ring formation .
DoE (Design of Experiments) : Use factorial designs to statistically optimize temperature, stoichiometry, and reaction time .
Q. How can biological activity be systematically evaluated, given structural analogs’ antimicrobial properties?
Answer:
In Vitro Assays :
- Antimicrobial Testing : Broth microdilution (MIC against S. aureus, E. coli) per CLSI guidelines .
- Enzyme Inhibition : Screen against 5-lipoxygenase (FLAP) using fluorescence-based assays .
SAR Studies : Modify substituents (e.g., replace Cl with Br or CF₃) to correlate structure with activity .
Molecular Docking : Simulate binding to FLAP or microbial targets (e.g., E. coli DNA gyrase) using AutoDock Vina .
Q. How should contradictory data on bioactivity or synthesis reproducibility be addressed?
Answer:
Batch Analysis : Compare multiple synthesis batches via HPLC to identify impurity-driven discrepancies (e.g., unreacted intermediates) .
Bioassay Controls : Include reference standards (e.g., AZD8931 for FLAP inhibition) to normalize activity measurements .
Environmental Factors : Monitor humidity/temperature during synthesis, as moisture can hydrolyze POCl₃, reducing cyclization efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
